molecular formula C17H15N3O3 B2983160 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1797020-35-9

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2983160
CAS No.: 1797020-35-9
M. Wt: 309.325
InChI Key: UMDOOQFBULASNG-UHFFFAOYSA-N
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Description

The compound “(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(7-methoxybenzofuran-2-yl)methanone” is a heterocyclic molecule featuring a fused pyrido[4,3-d]pyrimidine scaffold linked via a methanone bridge to a 7-methoxybenzofuran moiety. This structure combines a partially saturated pyridopyrimidine core, which is common in bioactive molecules, with a benzofuran ring system modified by a methoxy group.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-14-4-2-3-11-7-15(23-16(11)14)17(21)20-6-5-13-12(9-20)8-18-10-19-13/h2-4,7-8,10H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDOOQFBULASNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[4,3-d]pyrimidine core, which can be synthesized through a series of condensation reactions involving appropriate precursors such as pyridine derivatives and formamide. The benzofuran moiety can be introduced via a Friedel-Crafts acylation reaction using 7-methoxybenzofuran and an acyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Common solvents used in these reactions include dichloromethane, toluene, and ethanol, while catalysts such as Lewis acids (e.g., aluminum chloride) are employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(7-methoxybenzofuran-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the methanone group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(7-methoxybenzofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit anti-inflammatory, anti-cancer, and antimicrobial activities, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability, conductivity, and other desirable characteristics.

Mechanism of Action

The mechanism of action of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight Key Features Reference
Target Compound : (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(7-methoxybenzofuran-2-yl)methanone Dihydropyrido[4,3-d]pyrimidine 7-Methoxybenzofuran-2-yl ~458 (estimated) Benzofuran with methoxy group; potential enhanced solubility and π-π stacking
V020-5801 : (3-methoxyphenyl)[4-(2-methylphenoxy)-2-(piperidin-1-yl)-...methanone Dihydropyrido[4,3-d]pyrimidine 3-Methoxyphenyl, 2-methylphenoxy, piperidin-1-yl 458.56 Polar methoxy group; piperidine introduces basicity
V020-5812 : (2-methoxyphenyl)[4-(2-methylphenoxy)-2-(piperidin-1-yl)-...methanone Dihydropyrido[4,3-d]pyrimidine 2-Methoxyphenyl, 2-methylphenoxy, piperidin-1-yl 458.56 Ortho-methoxy substituent may sterically hinder interactions
Compound A (): 2-(but-3-ynylamino)-1-[2-(indan-2-ylamino)-...ethanone Dihydropyrido[4,3-d]pyrimidine Indan-2-ylamino, but-3-ynylamino 376 (M+1) Alkyne and indane groups; possible metabolic instability
Compound in 5L0E PDB entry (): 6-(3-{2-[(2,3-dihydro-1H-inden-2-yl)amino]-...propanoyl)-1,3-benzoxazol-2(3H)-one Dihydropyrido[4,3-d]pyrimidine Inden-2-ylamino, benzoxazolone N/A Co-crystallized with Autotaxin; demonstrates protein-binding potential

Structural and Functional Insights :

Core Modifications: The dihydropyrido-pyrimidine core is conserved across analogs, but substituents vary significantly. For example, the target compound’s 7-methoxybenzofuran group contrasts with the indenyl or phenyl groups in other derivatives. The benzofuran moiety may enhance aromatic stacking compared to simpler phenyl rings . Methoxy positioning (e.g., 3- vs.

Synthetic Strategies: Similar compounds are synthesized via multi-step reactions, including nucleophilic substitutions (e.g., ), amidation (), and coupling reactions. The target compound’s methanone bridge likely involves a Friedel-Crafts acylation or similar ketone-forming reaction, though direct evidence is lacking . Purification methods (e.g., column chromatography, recrystallization) are common across analogs to isolate enantiomerically pure forms .

Biological Relevance :

  • While explicit data for the target compound are absent, analogs like the 5L0E co-crystal () suggest pyridopyrimidine derivatives can inhibit enzymes such as Autotaxin, a therapeutic target in fibrosis and cancer .
  • Substituents like the benzoxazolone group in 5L0E’s compound introduce hydrogen-bonding capabilities, whereas the target’s methoxybenzofuran may prioritize hydrophobic interactions .

Physicochemical Properties: The target compound’s methoxy group likely improves aqueous solubility compared to non-polar substituents (e.g., trifluoromethylphenyl in ). However, its benzofuran system may increase lipophilicity relative to simpler phenyl analogs .

Biological Activity

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of this compound comprises a pyridopyrimidine core fused with a methoxybenzofuran moiety. This unique combination may contribute to its biological properties.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : Potential effects against bacterial and fungal strains have been noted.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.

The biological activity of this compound is hypothesized to involve:

  • Interaction with DNA : Compounds in this class often bind to DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : Evidence suggests that this compound may trigger programmed cell death in cancer cells by modulating mitochondrial pathways.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell cycle regulation and metabolic processes.

Anticancer Studies

A study investigating the cytotoxic effects of various derivatives found that compounds similar to this compound exhibited significant antiproliferative activity against human cancer cell lines. Notably:

CompoundCell LineIC50 (μM)
5gMGC-8034.84
5gA5497.24
5gT247.82
5gHepG25.82

These results indicate that modifications to the structure can enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

Preliminary tests have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structural features have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Case Studies

  • Cancer Cell Line Studies : A detailed investigation into the effects of this compound on MGC-803 cells revealed a concentration-dependent increase in apoptosis. Flow cytometry analysis indicated that treatment with varying concentrations led to significant cell death .
  • Mechanistic Insights : Research into the mechanism of action revealed that the compound induces apoptosis by increasing intracellular calcium levels and reactive oxygen species (ROS), leading to mitochondrial dysfunction .

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